4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-11-yl]butanoic acid
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Overview
Description
4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7310?,?]trideca-2,4-dien-11-yl]butanoic acid is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-11-yl]butanoic acid involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. This ensures high yield and purity while minimizing the production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-11-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-11-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-11-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-[(1R,9S)-6-oxo-5-[(2-thienylsulfonyl)amino]-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-11-yl]butanoic acid
- 4-oxo-4-[(1R,9S)-3-(2-fluorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-11-yl]butanoic acid
Uniqueness
What sets 4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-11-yl]butanoic acid apart from similar compounds is its specific stereochemistry and the presence of the butanoic acid moiety.
Properties
IUPAC Name |
4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(4-5-15(20)21)16-7-10-6-11(9-16)12-2-1-3-14(19)17(12)8-10/h1-3,10-11H,4-9H2,(H,20,21)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNOGGSYUAHACI-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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